molecular formula C13H21N B2773206 1-(Adamantan-1-YL)cyclopropan-1-amine CAS No. 388095-21-4

1-(Adamantan-1-YL)cyclopropan-1-amine

Cat. No. B2773206
CAS RN: 388095-21-4
M. Wt: 191.318
InChI Key: POZBPBJYBOCXKL-UHFFFAOYSA-N
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Description

1-(Adamantan-1-YL)cyclopropan-1-amine, also known by its chemical formula C13H21N , is a synthetic organic compound. Its IUPAC name is 1-((3R,5R,7R)-adamantan-1-yl)cyclopropan-1-amine . This molecule features an adamantane core fused to a cyclopropane ring, making it structurally intriguing.

Scientific Research Applications

Pharmacological Potential in Neurodegenerative Diseases

Adamantane derivatives, including compounds structurally related to 1-(Adamantan-1-YL)cyclopropan-1-amine, have been explored for their potential in treating neurodegenerative diseases like dementia, Alzheimer's, and Parkinson's. Research highlights the pharmacological potential of adamantane-based compounds, such as amantadine and memantine, in exceeding the effects of well-known treatments against these diseases. This insight suggests a promising direction for studies into similar adamantane derivatives, possibly including 1-(Adamantan-1-YL)cyclopropan-1-amine, for biochemists, pharmacologists, and the pharmaceutical industry (Dembitsky, Gloriozova, & Poroikov, 2020).

Ethylene Inhibition in Agriculture

Research on 1-Methylcyclopropene (1-MCP), a compound with a cyclopropane ring, shows its effectiveness in inhibiting ethylene effects across a range of fruits, vegetables, and floriculture crops. This application is crucial for delaying ripening and extending the shelf life of agricultural products. The effectiveness of 1-MCP at low concentrations and its interaction with temperature highlight the utility of cyclopropane derivatives in agricultural science (Blankenship & Dole, 2003).

Chemical and Material Science Applications

The synthesis and chemical properties of adamantyl-containing nucleic bases and related compounds demonstrate the versatility of adamantane chemistry. These compounds, which include derivatives of adamantane, have garnered attention for creating highly effective and selective drugs. The advancements in synthesizing adamantyl-containing compounds indicate potential applications in material science and drug development, underscoring the research value of adamantane derivatives, such as 1-(Adamantan-1-YL)cyclopropan-1-amine (Shokova & Kovalev, 2013).

Safety and Hazards

  • Safety Data Sheet : Link.

properties

IUPAC Name

1-(1-adamantyl)cyclopropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N/c14-13(1-2-13)12-6-9-3-10(7-12)5-11(4-9)8-12/h9-11H,1-8,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POZBPBJYBOCXKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C23CC4CC(C2)CC(C4)C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Adamantan-1-YL)cyclopropan-1-amine

CAS RN

388095-21-4
Record name 1-(adamantan-1-yl)cyclopropan-1-amine
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